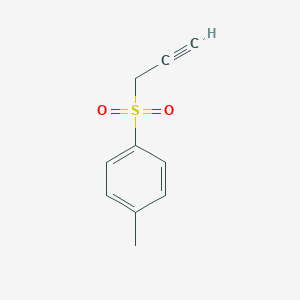
Benzene, 1-methyl-4-(2-propynylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-(2-propynylsulfonyl)- is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-methyl-4-(2-propynylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methyl-4-(2-propynylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Benzene, 1-methyl-4-(2-propynylsulfonyl)-, also known as a sulfonyl-substituted aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.
Synthesis and Characterization
The synthesis of Benzene, 1-methyl-4-(2-propynylsulfonyl)- typically involves the reaction of 4-methylphenol with propynylsulfonyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Research indicates that sulfonyl derivatives exhibit significant antimicrobial activity. For instance, compounds derived from 4-methyl-1-benzenesulfonyl chloride have shown antibacterial and antifungal properties. A study demonstrated that certain synthesized complexes exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
| Compound | Activity | Tested Strains | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 |
| Compound B | Antifungal | C. albicans | 12 |
| Compound C | Antimicrobial | S. aureus | 18 |
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonyl compounds has been documented in various studies. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Metabolic Pathways and Toxicology
Understanding the metabolic pathways of Benzene, 1-methyl-4-(2-propynylsulfonyl)- is crucial for assessing its biological activity and safety profile. Benzene derivatives are primarily metabolized in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert both therapeutic and toxic effects .
Absorption and Distribution
Benzene compounds are known to be lipophilic, which influences their absorption and distribution within biological systems. Studies have shown that these compounds can readily cross biological membranes, accumulating in lipid-rich tissues such as the liver and brain .
Case Studies
A notable case study highlighted the risk assessment associated with benzene exposure, emphasizing the importance of genetic polymorphisms in metabolism that may influence individual susceptibility to toxicity and disease development . This underscores the necessity for personalized approaches in therapeutic applications involving benzene derivatives.
Propiedades
IUPAC Name |
1-methyl-4-prop-2-ynylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABKQMDZXMAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073407 |
Source


|
| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16192-07-7 |
Source


|
| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













